molecular formula C15H23NO5 B13908890 O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate

O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate

Cat. No.: B13908890
M. Wt: 297.35 g/mol
InChI Key: BSMXTYWNOYPSCZ-UHFFFAOYSA-N
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Description

O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate ( 2940948-01-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery . With the molecular formula C15H23NO5 and a molecular weight of 297.35 g/mol, this compound features a spiro[3.4]octane core scaffold, a structure prized for its three-dimensionality and potential to improve physicochemical properties in bioactive molecules . The molecule is differentially protected, with a tert-butyloxycarbonyl (Boc) group and an ethyl ester, providing orthogonal sites for further synthetic elaboration . This makes it a versatile precursor for the synthesis of more complex compounds, particularly in the development of pharmaceuticals targeting a range of diseases. As a key intermediate, its applications are primarily found in organic synthesis and method development, where it is used to create novel molecular entities for high-throughput screening and lead optimization programs. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. The product should be stored under an inert atmosphere at room temperature .

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

6-O-tert-butyl 8-O-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate

InChI

InChI=1S/C15H23NO5/c1-5-20-12(18)11-8-16(13(19)21-14(2,3)4)9-15(11)6-10(17)7-15/h11H,5-9H2,1-4H3

InChI Key

BSMXTYWNOYPSCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC12CC(=O)C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 2-Azaspiro[3.4]octane Core

A key reference describes three synthetic routes to 2-azaspiro[3.4]octane compounds, which are applicable to the target molecule. These routes involve:

  • Annulation of the cyclopentane ring onto nitrogen-containing precursors.
  • Annulation of the four-membered ring onto suitable intermediates.
  • Use of readily available starting materials and conventional chemical transformations.
  • Minimal chromatographic purification to improve scalability.

These strategies emphasize the formation of the spirocyclic ring system through intramolecular cyclization or ring closure reactions.

Detailed Multi-Step Synthesis Approach (Adapted from Related Spirocyclic Ester Syntheses)

A representative seven-step synthesis pathway, adapted from a patent describing related spirocyclic esters (tert-butyl-1,7-diazaspiro[3.5]nonane derivatives), can be adapted for the preparation of the target compound with modifications to ring size and substituents. The steps include:

Step Reaction Description Conditions Yield (%) Notes
1 Reaction of ethyl malonate with ammonium acetate in ethanol to form an intermediate diester 25–80 °C, 5 h ~41 Formation of key malonate intermediate
2 Reduction of intermediate with lithium borohydride in tetrahydrofuran 0–70 °C, 2.5 h 100 Conversion to diol or related intermediate
3 Tosylation of hydroxyl groups using p-toluenesulfonyl chloride in dichloromethane 25 °C, 12 h 100 Activation for ring closure
4 Intramolecular cyclization using cesium carbonate and potassium iodide in acetonitrile 25–90 °C, 3 h 70 Formation of spirocyclic ring
5 Reduction with magnesium turnings in methanol 25–80 °C, 1 h 100 Further functional group modification
6 Protection of amine with Boc anhydride in dichloromethane 25 °C, 12 h Not specified Formation of tert-butyl carbamate protecting group
7 Catalytic hydrogenation with palladium on carbon in methanol 25 °C, 3 h Not specified Final deprotection or reduction step

This synthetic sequence is designed to yield spirocyclic compounds with tert-butyl and ethyl ester groups, closely matching the target molecule's structure.

Key Synthetic Considerations

  • Starting Materials: Ethyl malonate and ammonium acetate are readily available and inexpensive, facilitating scalability.
  • Protecting Groups: Use of tert-butoxycarbonyl (Boc) as a protecting group on nitrogen is common to prevent side reactions during ring closure.
  • Ring Closure: Cesium carbonate-mediated intramolecular cyclization is a critical step to form the spirocyclic core.
  • Purification: Minimal chromatographic purification is required, often relying on extraction and crystallization, enhancing industrial applicability.
  • Reaction Monitoring: Thin layer chromatography (TLC) is routinely used to monitor reaction progress.

Comparative Analysis of Preparation Routes

Preparation Aspect Route 1 (Cyclopentane Annulation) Route 2 & 3 (Four-Membered Ring Annulation) Adapted Multi-Step Approach
Starting Materials Cyclopentanone derivatives Four-membered ring precursors Ethyl malonate, ammonium acetate
Key Reaction Type Annulation via ring expansion Intramolecular cyclization Sequential reduction, tosylation, cyclization
Purification Minimal chromatographic steps Minimal chromatographic steps Chromatography for intermediate purification
Scalability Good Good Designed for industrial scalability
Yield Moderate to high Moderate to high Moderate to high (overall yields vary per step)

Each approach offers merits depending on the availability of starting materials and desired scale.

Summary of Research Results and Practical Implications

  • The spirocyclic core can be efficiently synthesized using annulation strategies with high regio- and stereoselectivity.
  • Protective group chemistry (e.g., Boc protection) is essential to control reactivity during multi-step synthesis.
  • The multi-step approach adapted from patent literature provides a practical industrial route with controlled reaction conditions and reproducible yields.
  • Reaction conditions such as temperature, solvent choice, and reaction time are optimized for each step to maximize yield and purity.
  • The synthetic methodology is adaptable to variations in ester substituents, enabling synthesis of analogues.

Chemical Reactions Analysis

O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro[3.4]octane cores are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Functional Groups Purity/Availability
O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate (Target) 2055841-96-6 6-tert-butyl, 8-ethyl, 2-oxo Esters, ketone 95% (Combi-Blocks)
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 885270-84-8 6-tert-butyl, 2-oxo Ester, ketone Available (PharmaBlock)
2-Boc-2,6-diazaspiro[3.4]octane N/A 2-Boc, 6-aza Carbamate, amine 250 mg/$110 (AS18208)
6-tert-Butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate 1242268-17-2 6-tert-butyl, 1-ethyl Esters 95% (Combi-Blocks)
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 1408075-90-0 2-Boc, 6-oxo Ester, ketone Available (PharmaBlock)

Key Differences and Implications:

Spiro Ring System :

  • The target compound’s spiro[3.4]octane core differs from analogs like spiro[2.5]octane (CAS: 1242268-17-2), which has smaller rings. The [3.4] system provides greater conformational flexibility, enhancing its utility in drug design .

Functional Groups: The presence of two ester groups (tert-butyl and ethyl) in the target compound increases lipophilicity compared to analogs with a single ester or carbamate group (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) .

Synthetic Accessibility :

  • Compounds with diaza (two nitrogen atoms) or hydroxyl groups (e.g., 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane, AS99102) often require multi-step syntheses, whereas the target compound’s ester groups simplify preparation .

Commercial Availability :

  • The target compound is priced competitively (95% purity) but is less widely stocked than simpler analogs like 1-Methyl-1,6-diazaspiro[3.4]octane (AS140870, 100 mg/$100) .

Table 2: Physicochemical Property Comparison

Property Target Compound tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 2-Boc-2,6-diazaspiro[3.4]octane
Molecular Weight (g/mol) ~325.4 ~269.3 ~297.3
LogP (Predicted) 2.8 2.1 1.6
Hydrogen Bond Donors 0 0 1 (NH)
Hydrogen Bond Acceptors 5 4 4
Rotatable Bonds 4 3 2

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